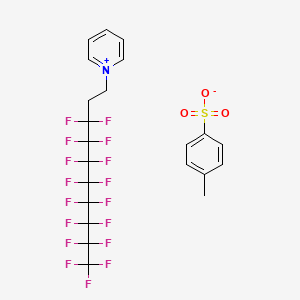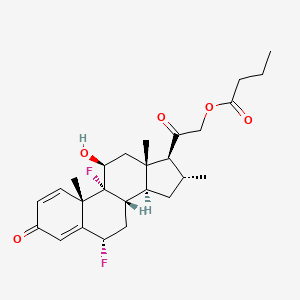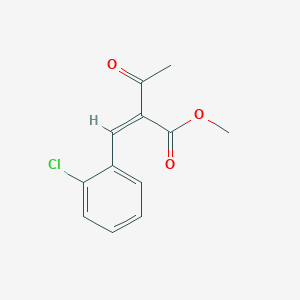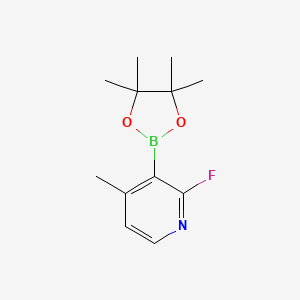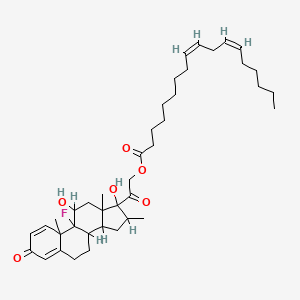
(1R)-trans-Bifenthrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-trans-Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is characterized by its stability in sunlight and its ability to act quickly upon contact with insects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-Bifenthrin involves several steps, starting from the reaction of 2-methyl-3-biphenylmethanol with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
化学反応の分析
Types of Reactions
(1R)-trans-Bifenthrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often less toxic than the parent compound.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methyl-3-biphenylmethanol and 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid.
Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less active compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and hydrolyzing agents like sodium hydroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various metabolites such as 4’-hydroxy-bifenthrin and 4’-carboxy-bifenthrin, which are often less toxic and more easily biodegradable.
科学的研究の応用
(1R)-trans-Bifenthrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various environments.
Biology: Employed in studies on insect physiology and the development of resistance mechanisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria and dengue fever.
Industry: Utilized in the formulation of various pest control products for agricultural and residential use.
作用機序
(1R)-trans-Bifenthrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound is highly selective for insect sodium channels, which accounts for its low toxicity to mammals.
類似化合物との比較
Similar Compounds
Permethrin: Another widely used pyrethroid insecticide with similar applications but different chemical structure.
Cypermethrin: Known for its high efficacy and longer residual activity compared to (1R)-trans-Bifenthrin.
Deltamethrin: Highly potent pyrethroid with a different mode of action and higher toxicity to non-target organisms.
Uniqueness of this compound
This compound is unique in its combination of high efficacy, low mammalian toxicity, and stability in sunlight. These properties make it an ideal choice for various pest control applications, particularly in outdoor environments where exposure to sunlight is a concern.
特性
分子式 |
C23H22ClF3O2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
(2-methyl-3-phenylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m1/s1 |
InChIキー |
OMFRMAHOUUJSGP-LLYSFLIHSA-N |
異性体SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



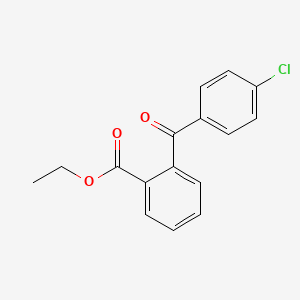

![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
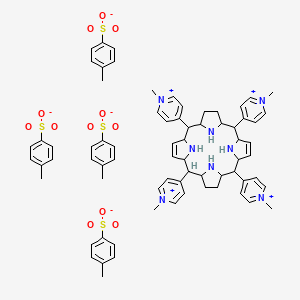
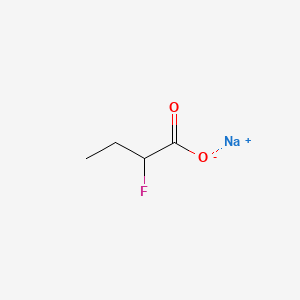
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
